molecular formula C27H21N3O3S B11633829 (6Z)-5-imino-6-[4-(2-phenoxyethoxy)benzylidene]-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-6-[4-(2-phenoxyethoxy)benzylidene]-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11633829
M. Wt: 467.5 g/mol
InChI Key: MDRSSYYEXRHIAA-WLKIOIGBSA-N
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Description

(6Z)-5-IMINO-6-{[4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the thiazolopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-IMINO-6-{[4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyrimidine core, followed by the introduction of the phenoxyethoxyphenyl and phenyl groups through various coupling reactions. Common reagents and conditions include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve continuous flow chemistry techniques, large-scale reactors, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl groups.

    Reduction: Reduction reactions could target the imino group, converting it to an amine.

    Substitution: The phenoxyethoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, thiazolopyrimidine derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound might be explored for similar activities.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6Z)-5-IMINO-6-{[4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE would depend on its specific biological target. Typically, such compounds interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine derivatives: These compounds share the core structure and may have similar biological activities.

    Phenoxyethoxyphenyl compounds: These compounds are known for their diverse pharmacological properties.

Uniqueness

What sets (6Z)-5-IMINO-6-{[4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness could make it a valuable compound for further research and development.

Properties

Molecular Formula

C27H21N3O3S

Molecular Weight

467.5 g/mol

IUPAC Name

(6Z)-5-imino-6-[[4-(2-phenoxyethoxy)phenyl]methylidene]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C27H21N3O3S/c28-25-23(26(31)29-27-30(25)24(18-34-27)20-7-3-1-4-8-20)17-19-11-13-22(14-12-19)33-16-15-32-21-9-5-2-6-10-21/h1-14,17-18,28H,15-16H2/b23-17-,28-25?

InChI Key

MDRSSYYEXRHIAA-WLKIOIGBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC3=NC(=O)/C(=C\C4=CC=C(C=C4)OCCOC5=CC=CC=C5)/C(=N)N23

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC(=O)C(=CC4=CC=C(C=C4)OCCOC5=CC=CC=C5)C(=N)N23

Origin of Product

United States

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